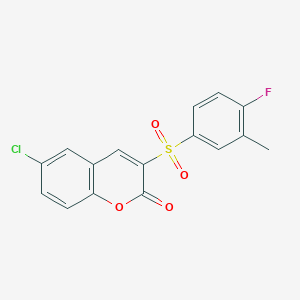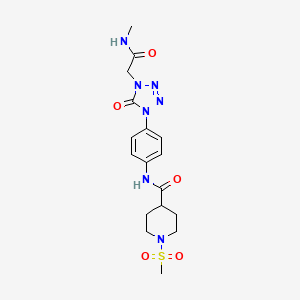![molecular formula C16H11N3O3 B2762619 2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one CAS No. 1448124-94-4](/img/structure/B2762619.png)
2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one” is a pyrrolopyrimidine derivative . Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Aplicaciones Científicas De Investigación
Cancer Treatment: CDK2 Inhibition
This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation . CDK2 inhibitors are considered promising for cancer treatment because they can selectively target tumor cells. The pyrrolo[3,4-d]pyrimidine scaffold within the compound is particularly significant as it has shown superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 .
Multi-Targeted Kinase Inhibition
Derivatives of pyrrolo[3,4-d]pyrimidine have been explored as multi-targeted kinase inhibitors (TKIs) . These compounds can simultaneously inhibit multiple kinases involved in cancer progression, such as EGFR, Her2, VEGFR2, and CDK2. This multi-pronged approach can be more effective in combating cancer by addressing various pathways that contribute to tumor growth and metastasis .
Antiviral Applications
Research has indicated that pyrrolo[3,4-d]pyrimidine derivatives exhibit antiviral properties . Specifically, they have been designed to target TLR7, a toll-like receptor that plays a role in the immune response to viral infections. Compounds with this scaffold have shown exceptional antiviral activity in both in vitro and in vivo studies .
Anti-Breast-Cancer Activity
The compound’s structure has been utilized in the design of molecules with anti-breast-cancer activity . By combining the active fragments of this compound with CDK4/6 inhibitors, researchers aim to improve selectivity and antiproliferative effects on breast cancer cells, potentially leading to more effective treatments .
Antitubercular Activity
Pyrrolo[3,4-d]pyrimidine derivatives have also been investigated for their antitubercular activity . These compounds have shown promising results against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This suggests a potential application in developing new antitubercular drugs .
Apoptosis Induction
The compound has been associated with the induction of apoptosis, the programmed cell death process, in cancer cells . By inducing apoptosis, these derivatives can effectively eliminate cancer cells and prevent the proliferation of malignant cells. This mechanism is crucial for therapies aimed at reducing tumor size and preventing cancer spread .
Mecanismo De Acción
Target of Action
Similar compounds with a pyrrolo[3,4-d]pyrimidine core have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a key protein in the cell cycle regulation and DNA damage response (DDR), making it a potential target for cancer therapy .
Mode of Action
Compounds with similar structures have been reported to inhibit their targets by binding to the active site, preventing the target protein from performing its function . In the case of CDK2 inhibitors, they prevent the kinase from phosphorylating its substrates, thus halting cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, the compound could prevent the progression from the G1 phase to the S phase of the cell cycle, thereby inhibiting cell proliferation .
Result of Action
As a potential cdk2 inhibitor, it could be expected to inhibit cell proliferation by halting the cell cycle progression . This could potentially lead to the death of rapidly dividing cells, such as cancer cells .
Propiedades
IUPAC Name |
2-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-13-5-15(22-14-4-2-1-3-11(13)14)16(21)19-7-10-6-17-9-18-12(10)8-19/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWKYFSUYWFLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

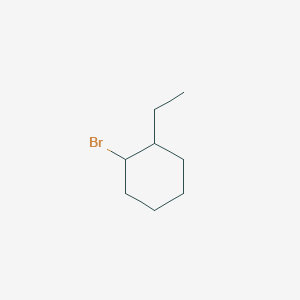
![1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2762539.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-ethylbenzenesulfonamide](/img/structure/B2762544.png)

![4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2762546.png)
![N-(2,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2762547.png)
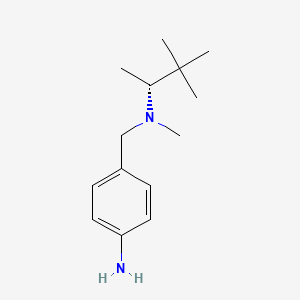
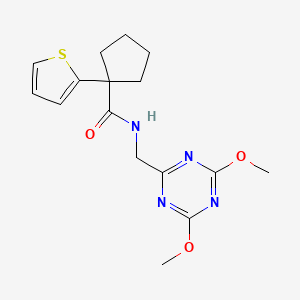
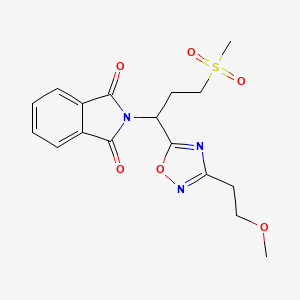
![2,4,7-Trimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2762551.png)
![4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2762552.png)
